molecular formula C13H7F3O2 B6378361 2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% CAS No. 1261925-66-9

2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95%

Cat. No. B6378361
CAS RN: 1261925-66-9
M. Wt: 252.19 g/mol
InChI Key: YZHXUPNOZCJGLE-UHFFFAOYSA-N
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Description

2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% (2F5TFPP) is a chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 145°C. It has been studied for its potential use in pharmaceuticals, as a reagent in organic synthesis, and as a catalyst for organic reactions.

Scientific Research Applications

2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for organic reactions, and as a potential therapeutic agent. It has been studied for its potential use in the treatment of cancer, as an anti-inflammatory agent, and as a potential drug for the treatment of Alzheimer's disease. It has also been studied for its potential use in the synthesis of drugs for the treatment of diabetes and obesity.

Mechanism of Action

The exact mechanism of action of 2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the metabolism of fatty acids and other lipids. In addition, it has been suggested that 2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% may act as an antioxidant, reducing oxidative damage to cells. It has also been suggested that the compound may have anti-inflammatory properties, and may be useful in the treatment of certain inflammatory diseases.
Biochemical and Physiological Effects
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that the compound may have anti-inflammatory and antioxidant properties, as well as the potential to inhibit certain enzymes involved in the metabolism of fatty acids and other lipids. In addition, it has been suggested that the compound may be useful in the treatment of certain inflammatory diseases, such as arthritis, and may be useful in the treatment of certain cancers.

Advantages and Limitations for Lab Experiments

2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it can be synthesized relatively easily using a Friedel-Crafts acylation reaction. In addition, it is relatively stable, and can be stored at room temperature for an extended period of time. One limitation is that the compound is relatively expensive, and may not be available in large quantities. In addition, the compound is not water-soluble, and therefore must be dissolved in an organic solvent prior to use.

Future Directions

There are several potential future directions for the use of 2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% in scientific research. One potential direction is the further exploration of its potential therapeutic applications, such as its potential use in the treatment of cancer and other diseases. In addition, further research could be conducted to explore its potential use as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential use in the synthesis of drugs for the treatment of diabetes and obesity.

Synthesis Methods

2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% is synthesized using a Friedel-Crafts acylation reaction. This involves the reaction of an acid chloride with a phenol in the presence of an aluminum chloride catalyst. The acid chloride reacts with the phenol to form a ketone, which is then hydrolyzed to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane, and requires a high temperature and a high pressure. The reaction is typically carried out in a two-step process, with the first step involving the formation of the ketone, and the second step involving the hydrolysis of the ketone to form the desired product.

properties

IUPAC Name

2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-4-10(15)13(11(16)5-9)7-1-2-8(6-17)12(18)3-7/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHXUPNOZCJGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685216
Record name 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-5-(2,4,6-trifluorophenyl)phenol

CAS RN

1261925-66-9
Record name 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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